Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a synthetic organic compound characterized by a benzo[d][1,3]dioxole core fused with a nicotinate moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features. Its chemical structure includes a methylthio group, which enhances its reactivity and biological activity.
The compound is derived from the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid or its derivatives. The specific synthesis methods often involve esterification processes facilitated by dehydrating agents in organic solvents.
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate belongs to the class of heterocyclic compounds, specifically those containing both aromatic and aliphatic components. It is classified under the category of dioxoles and nicotinates, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate typically involves:
In an industrial context, continuous flow reactors may be employed to improve efficiency and yield. Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products.
The molecular formula of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is C13H13NO4S. The structure consists of a benzo[d][1,3]dioxole ring fused with a nicotinic acid derivative featuring a methylthio substituent at the second position.
Key structural data includes:
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate can participate in various chemical reactions:
Common reagents include:
The mechanism of action for Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, leading to various biological responses. The precise pathways depend on the compound's structure and the biological context in which it is applied.
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is typically a solid at room temperature. Specific physical properties such as solubility in various solvents (e.g., water, ethanol) would need experimental determination.
The compound exhibits stability under normal laboratory conditions but may undergo reactions typical of aromatic compounds when exposed to strong oxidizing or reducing agents.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the identity and purity of synthesized compounds.
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate has several applications in scientific research:
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate exemplifies a strategically engineered hybrid heterocyclic system, merging a benzodioxole pharmacophore with a methylthio-modified pyridine carboxylate. The IUPAC name systematically describes:
The structural taxonomy classifies this compound as:
Table 1: Nomenclature Variations of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate
Nomenclature System | Compound Name | Key Features |
---|---|---|
IUPAC Systematic | 5-(1,3-Benzodioxol-5-yl) 2-(methylsulfanyl)pyridine-3-carboxylate | Precise ring numbering and substituent prioritization |
CA Index | 1,3-Benzodioxol-5-yl 2-[(methylthio)]-3-pyridinecarboxylate | Standardized heterocyclic parent naming |
Common | Piperonyl 2-(methylmercapto)nicotinate | Historical "piperonyl" for benzodioxol-5-ylmethyl; "mercapto" variant |
The rational design of benzodioxole–nicotinate hybrids stems from fragment-based drug discovery paradigms:
Table 2: Evolution of Key Benzodioxole-Containing Hybrid Scaffolds
Compound Class | Biological Target | Key Advancement | Source |
---|---|---|---|
6-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrimidinones | HIV-1 RT | NNRTI activity (IC₅₀ = 0.06 μM); overcame NRTI/PI resistance | [4] |
3-(Benzo[d][1,3]dioxol-5-ylamino)thiophene-2-carboxamides | VEGFR/P-gp | Dual angiogenesis and chemoresistance inhibition | [7] |
5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amines | Cancer cell proliferation | Anticancer SAR establishment via Schiff base modifications | [10] |
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate | N/A | Unified benzodioxole’s P-gp inhibition with methylthio’s electron donation | N/A (Target Compound) |
The methylthio (–SCH₃) group at C2 of the nicotinate ring is a critical pharmacophore influencing ligand–target thermodynamics and kinetics:
Table 3: Methylthio Group Contributions to Pharmacological Profiles
Parameter | Impact | Evidence from Analogous Systems |
---|---|---|
Electron Density Modulation | Increased H-bond acceptance at pyridine N | Enhanced RT inhibition in 2-(methylthio)pyrimidinones [4] |
Lipophilicity (log P) | +0.5–0.8 versus H or OH substituents | Correlated with 3.5-fold improved cellular uptake in oxadiazoles [10] |
Target Affinity | KD improvements via S–π or S–metal bonds | 35 μM EC₅₀ for P-gp inhibition in thiophene carboxamides [7] |
Metabolic Resistance | Slowed CYP2D6 oxidation versus methylsulfonyl | Deuterated benzodioxoles increased t₁/₂ by 2.1-fold [2] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9